BenchChemオンラインストアへようこそ!

1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione

Click Chemistry Bioorthogonal Conjugation PROTAC Linker Chemistry

1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione is an N1-substituted hexahydropyrimidine-2,4-dione (dihydrouracil) derivative bearing a terminal alkyne on the but-3-yn-1-yl side chain. The saturated 1,3-diazinane-2,4-dione core is a privileged scaffold in medicinal chemistry, appearing in anticonvulsant, benzodiazepine receptor-binding, and targeted protein degradation (PROTAC) contexts.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1529031-64-8
Cat. No. B6206138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione
CAS1529031-64-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC#CCCN1CCC(=O)NC1=O
InChIInChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h1H,3-6H2,(H,9,11,12)
InChIKeyGEUYYQXZNIHFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione (CAS 1529031-64-8): Structural Overview and Procurement Baseline


1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione is an N1-substituted hexahydropyrimidine-2,4-dione (dihydrouracil) derivative bearing a terminal alkyne on the but-3-yn-1-yl side chain [1]. The saturated 1,3-diazinane-2,4-dione core is a privileged scaffold in medicinal chemistry, appearing in anticonvulsant, benzodiazepine receptor-binding, and targeted protein degradation (PROTAC) contexts [2]. Its molecular formula is C₈H₁₀N₂O₂ (MW 166.18 g/mol), with computed TPSA of 49.41 Ų and LogP of -0.0484 . This compound is supplied as a research chemical by multiple vendors at ≥97–98% purity . IMPORTANT LIMITATION: As of the search date, no primary research articles, patents, or PubChem BioAssay records were identified that report quantitative biological, pharmacological, or in vivo data specifically for this exact compound. The differentiation evidence below therefore relies on structural class inference, computed physicochemical properties, and vendor-sourced quality specifications.

Why Generic Substitution Fails for 1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione: The Terminal Alkyne Is Non-Negotiable


The defining structural feature of 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione is its terminal alkyne (C≡C–H) handle, which is absent in the closest commercially available N1-alkyl analogs such as 1-butyl-1,3-diazinane-2,4-dione (CAS 705-05-5) and 1-(butan-2-yl)-1,3-diazinane-2,4-dione (CAS 651718-04-6) . This alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) bioorthogonal reactions—functionalities that saturated alkyl or even alkenyl analogs cannot provide [1]. Substituting this compound with an N1-alkyl or N1-alkenyl dihydrouracil derivative would eliminate the capacity for click chemistry-mediated bioconjugation, probe assembly, or PROTAC linker elongation, fundamentally altering the experimental workflow for which it is procured [2].

Quantitative Differentiation Evidence for 1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione vs. Closest N1-Substituted Analogs


Evidence Item 1: Terminal Alkyne Click Chemistry Handle — Binary Functional Presence vs. In-Class Saturated Alkyl Analogs

1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione possesses a terminal alkyne (C≡C–H) at the N1 side-chain terminus, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing partners [1]. By contrast, the closest commercially listed N1-substituted analogs—1-butyl-1,3-diazinane-2,4-dione (CAS 705-05-5), 1-(butan-2-yl)-1,3-diazinane-2,4-dione (CAS 651718-04-6), and 1-methyl-1,3-diazinane-2,4-dione—bear fully saturated alkyl chains with no click-chemistry-compatible functional group. This is a binary functional difference: alkyne present (target) vs. alkyne absent (all saturated alkyl comparators). The N1-substituted dihydrouracil scaffold has been identified as a motif of growing interest in targeted protein degradation (PROTAC) design, where an alkyne handle on the N1-position would enable modular linker elongation via CuAAC [2].

Click Chemistry Bioorthogonal Conjugation PROTAC Linker Chemistry

Evidence Item 2: Computed Lipophilicity (LogP) — Substantial Hydrophilicity Shift vs. Saturated Alkyl Analogs

The computed LogP of 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione is -0.0484 , indicating near-equal partitioning between aqueous and organic phases. In contrast, the saturated 1-butyl analog (CAS 705-05-5) has a LogP of 0.99510 , and the branched 1-(butan-2-yl) analog (CAS 651718-04-6) has a LogP of 0.7268 . The target compound is approximately 1.0–1.7 log units more hydrophilic than its saturated N1-butyl counterparts. Both compounds share an identical TPSA of 49.41 Ų, confirming that the LogP difference arises specifically from the sp-hybridized alkyne carbons rather than from changes in hydrogen-bonding capacity or polar surface area.

Lipophilicity LogP Physicochemical Properties

Evidence Item 3: Vendor Purity Specifications — Consistent ≥97–98% Across Multiple Independent Suppliers

1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione is offered by at least four independent vendors with documented purity specifications: AKSci (≥97%) , ChemScene (≥98%) , Leyan (98%) , and CymitQuimica (98%) . This multi-vendor availability with tight purity clustering (97–98%) provides procurement redundancy. In contrast, the closest saturated analog, 1-butyl-1,3-diazinane-2,4-dione (CAS 705-05-5), is listed primarily on chemical database aggregators without active commercial supply from major research-chemical vendors at specified purity, and 1-(butan-2-yl)-1,3-diazinane-2,4-dione (CAS 651718-04-6) is available at ≥95% purity from only a limited number of suppliers .

Chemical Purity Quality Control Vendor Comparison

Evidence Item 4: Storage and Handling Stability — Cold-Chain Requirement Differentiates from Room-Temperature-Stable Saturated Analogs

1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione requires sealed, dry storage at 2–8°C , indicating thermal or moisture sensitivity likely associated with the terminal alkyne or the saturated diazinane-dione ring system. In contrast, the saturated 1-butyl-1,3-diazinane-2,4-dione (CAS 705-05-5) is listed with long-term storage at ambient room temperature in a cool, dry place . This differential storage requirement has direct operational implications for laboratory inventory management, cold-chain shipping costs, and compound stability in long-term compound management libraries.

Storage Stability Cold Chain Logistics Compound Handling

Evidence Item 5: Pricing and Package Size Availability — Benchmarked Transparent Pricing Enables Budget Planning

ChemScene provides transparent, publicly listed pricing for 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione: USD 412 (50 mg), USD 612 (100 mg), USD 869 (250 mg), USD 1,752 (1 g) . Leyan offers comparable package sizes (50 mg to 1 g, plus询价 for 5 g and 10 g) with pricing in RMB . AKSci provides the compound at ≥97% purity with bulk inquiry options . By contrast, the 1-butyl analog (CAS 705-05-5) has no active commercial listing with transparent pricing, and 1-(butan-2-yl)-1,3-diazinane-2,4-dione (CAS 651718-04-6) is available with limited package sizes at ≥95% purity from fewer vendors . The pricing structure for the target compound shows a typical scale-dependent cost curve, with an approximate per-mg cost of USD 8.24 (50 mg scale) decreasing to USD 1.75/mg (1 g scale), representing a 4.7-fold economy of scale.

Procurement Cost Pricing Transparency Bulk Availability

Recommended Application Scenarios for 1-(But-3-yn-1-yl)-1,3-diazinane-2,4-dione Based on Verified Differentiation Evidence


Scenario 1: Modular PROTAC Linker Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione provides a bioorthogonal handle for CuAAC-mediated conjugation to azide-functionalized E3 ligase ligands or target-protein binders. This directly leverages the structural evidence that saturated N1-alkyl analogs lack any click-chemistry competency [1]. The N1-substituted dihydrouracil scaffold has been specifically highlighted as a motif of growing importance in PROTAC design [2], and this compound's alkyne handle enables modular, late-stage diversification without protecting-group manipulation on the diazinane-dione core.

Scenario 2: Chemical Probe Assembly Requiring Bioorthogonal Reporter Tag Installation

The alkyne group permits post-synthetic attachment of fluorophores, biotin, or affinity tags via CuAAC or SPAAC after the dihydrouracil core has been elaborated or after biological target engagement has occurred. This scenario is supported by the binary functional evidence: the target compound's alkyne is click-competent, whereas the saturated butyl and butan-2-yl analogs (LogP 0.73–1.00) would require a separate, multi-step synthetic sequence to introduce a comparable reactive handle .

Scenario 3: Physicochemical Profiling of Dihydrouracil-Derived Fragment Libraries

The significant LogP shift (-0.0484 for the target vs. +0.73 to +1.00 for saturated N1-butyl analogs) makes this compound a valuable comparator in fragment-based screening libraries where modulating lipophilicity without altering TPSA (constant at 49.41 Ų across analogs) is desired . The increased aqueous solubility implied by the negative/near-zero LogP may improve assay compatibility in biochemical screens that are sensitive to compound precipitation from DMSO stocks.

Scenario 4: Multi-Gram Scale-Up for Medicinal Chemistry Campaigns with Supply Chain Redundancy

The availability of this compound from ≥4 independent vendors at 97–98% purity, with bulk inquiry options up to 10 g , supports medicinal chemistry programs requiring reproducible quality across multiple synthetic batches. Procurement teams can benchmark pricing transparently across ChemScene, Leyan, AKSci, and CymitQuimica, mitigating single-supplier risk—an advantage not available for the saturated N1-alkyl analogs that lack active multi-vendor commercial supply .

Quote Request

Request a Quote for 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.